Palmitoyl ethyltrimonium methosulfate
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Overview
Description
Palmitoyl ethyltrimonium methosulfate is a cationic surfactant commonly used in the cosmetic industry. It is known for its excellent emulsifying, antistatic, and conditioning properties. The compound is derived from palmitic acid, ethanol, and trimethyl ammonium, forming a quaternary ammonium salt with a methosulfate counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl ethyltrimonium methosulfate is synthesized through an acylation reaction where palmitic acid (hexadecanoic acid) is reacted with ethanol to form an ester. This ester is then reacted with trimethylamine to form the quaternary ammonium salt. The final step involves the addition of methyl sulfate to form the methosulfate salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale acylation and quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl ethyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. These reactions typically occur under mild conditions.
Hydrolysis Reactions: These reactions require either acidic or basic conditions and result in the breakdown of the ester bond.
Major Products Formed
Substitution Reactions: The major products are substituted quaternary ammonium salts.
Hydrolysis Reactions: The major products are palmitic acid and ethanol.
Scientific Research Applications
Palmitoyl ethyltrimonium methosulfate is widely used in scientific research due to its surfactant properties. It is used in:
Chemistry: As an emulsifying agent in various chemical formulations.
Biology: In cell culture media to enhance cell adhesion and growth.
Medicine: In drug delivery systems to improve the solubility and stability of hydrophobic drugs.
Industry: In personal care products such as shampoos, conditioners, and lotions for its conditioning and antistatic properties
Mechanism of Action
Palmitoyl ethyltrimonium methosulfate exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, reducing surface tension and allowing for the formation of stable emulsions. This interaction also imparts antistatic properties by neutralizing static charges on surfaces .
Comparison with Similar Compounds
Similar Compounds
Steartrimonium chloride: Another quaternary ammonium compound with similar conditioning properties but derived from stearic acid.
Cetrimonium bromide: A quaternary ammonium compound used for its antimicrobial properties.
Behentrimonium methosulfate: Similar in structure but derived from behenic acid, offering superior conditioning properties
Uniqueness
Palmitoyl ethyltrimonium methosulfate is unique due to its specific combination of palmitic acid and methosulfate, which provides a balance of emulsifying, conditioning, and antistatic properties. Its ability to form stable emulsions and reduce static makes it particularly valuable in personal care products .
Properties
CAS No. |
116246-03-8 |
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Molecular Formula |
C22H47NO6S |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C21H44NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;1-5-6(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
IASKQIFZUDEQJJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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